molecular formula C21H24N6 B2442458 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900889-69-2

2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2442458
CAS No.: 900889-69-2
M. Wt: 360.465
InChI Key: OTDVQWJNYFFJJP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The structure of imidazole was first solved by direct methods using SHELXS-97 and refined by full-matrix least-squares techniques using SHELXL-2014/7 .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is part of research focusing on the synthesis of new chemical entities with potential biological activities. For example, pyrazolo[1,5-a]pyrimidines and their derivatives have been synthesized through various chemical reactions, highlighting their reactivity and potential as pharmacological agents. Compounds similar to the one have been synthesized to evaluate their antibacterial activities, with some showing significant effects (Rahmouni et al., 2014).

Pharmacological Research

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been investigated for their inhibitory activities against specific enzymes, such as phosphodiesterase (PDE), which play crucial roles in various physiological processes. These studies aim to discover new therapeutic agents for treating diseases related to the dysfunction of these enzymes. For instance, a series of 6-phenylpyrazolo[3,4-d]pyrimidones, which share a core structural motif with the compound , have shown specific inhibitory activity against cGMP-specific (type V) phosphodiesterase, indicating their potential for oral antihypertensive activity (Dumaitre & Dodic, 1996).

Antitumor and Anti-inflammatory Applications

Research on pyrazolo[1,5-a]pyrimidines also extends to exploring their antitumor and anti-inflammatory properties. Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines, as well as for their ability to inhibit enzymes involved in inflammatory processes. These studies contribute to the development of new therapeutic agents with enhanced efficacy and reduced side effects (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some imidazole derivatives show antimicrobial potential .

Future Directions

The future directions in the field of imidazole derivatives are promising, with ongoing research into their synthesis and potential applications in various fields, including medicine .

Properties

IUPAC Name

2-ethyl-N-(3-imidazol-1-ylpropyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-3-18-20(17-8-5-4-6-9-17)21-24-16(2)14-19(27(21)25-18)23-10-7-12-26-13-11-22-15-26/h4-6,8-9,11,13-15,23H,3,7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDVQWJNYFFJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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